molecular formula C12H8O3S B6377910 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261994-89-1

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6377910
CAS No.: 1261994-89-1
M. Wt: 232.26 g/mol
InChI Key: KNHPDWPWURBWOV-UHFFFAOYSA-N
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Description

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the thiophene ring .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale reactions using similar formylation techniques. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde is not fully understood. its biological activities are believed to be related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial properties may be due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .

Comparison with Similar Compounds

  • 4-Formylthiophene-2-carbaldehyde
  • 3-Hydroxythiophene-2-carbaldehyde
  • 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde

Comparison: 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties due to these functional groups .

Properties

IUPAC Name

4-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-5-9-2-1-8(4-12(9)15)10-3-11(6-14)16-7-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPDWPWURBWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685113
Record name 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-89-1
Record name 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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